

Technical Monograph: 4-Chloro-5-ethyl-6-methylpyrimidine[1]

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Compound of Interest

Compound Name: 4-chloro-5-ethyl-6-methylpyrimidine

CAS No.: 67434-67-7

Cat. No.: B6588236

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Executive Summary

4-Chloro-5-ethyl-6-methylpyrimidine (CAS 67434-67-7) is a highly functionalized heterocyclic building block essential for the development of broad-spectrum fungicides, herbicides, and kinase inhibitors. Distinguished by the lability of its C4-chlorine atom, this scaffold serves as an electrophilic "anchor" allowing for rapid diversification via nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling. This guide outlines the optimized synthesis, reactivity profile, and handling protocols for this intermediate, emphasizing its role in high-value library generation.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

Property	Specification
Chemical Name	4-Chloro-5-ethyl-6-methylpyrimidine
CAS Number	67434-67-7
Molecular Formula	
Molecular Weight	156.61 g/mol
SMILES	<chem>CCC1=C(C(=NC=N1)Cl)C</chem>
Appearance	Colorless to pale yellow liquid or low-melting solid
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; insoluble in water
Stability	Moisture sensitive (hydrolyzes to pyrimidinone and HCl)

Synthesis & Manufacturing

The industrial preparation of **4-chloro-5-ethyl-6-methylpyrimidine** follows a convergent two-step protocol. The causality behind this route is the availability of the

-keto ester precursor, which pre-installs the critical 5-ethyl and 6-methyl substituents before ring closure.

Step 1: Cyclocondensation

The pyrimidine core is constructed by condensing ethyl 2-ethylacetoacetate with formamidine acetate.

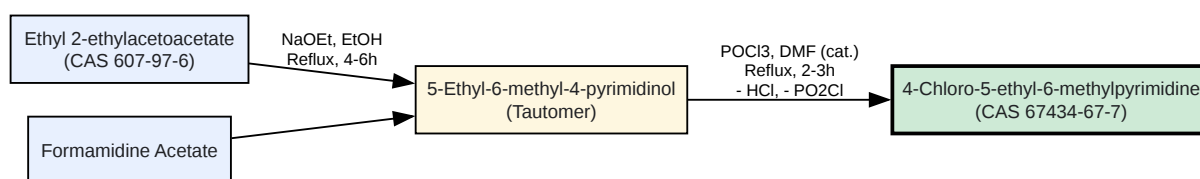
- Mechanism: Base-catalyzed condensation where the amidine nitrogen attacks the keto-carbonyl, followed by cyclization at the ester moiety.
- Critical Parameter: The use of sodium ethoxide (NaOEt) in ethanol is preferred to match the ester leaving group, preventing transesterification byproducts.^[1]

Step 2: Deoxychlorination

The intermediate, 5-ethyl-6-methyl-4(3H)-pyrimidinone (tautomer of the 4-hydroxy species), is treated with a chlorinating agent.

- Reagent: Phosphorus oxychloride () is the standard reagent.[1]
- Catalysis: A catalytic amount of N,N-dimethylaniline or DMF is often added to form the Vilsmeier-Haack reagent in situ, accelerating the activation of the pyrimidinone oxygen.[1]

Synthesis Workflow Visualization



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Figure 1: Convergent synthesis pathway from commodity precursors to the target chloropyrimidine.[1][2]

Reactivity Profile

The chemical utility of **4-chloro-5-ethyl-6-methylpyrimidine** is defined by the electron-deficient nature of the pyrimidine ring, which activates the C4-position toward nucleophilic attack.

Nucleophilic Aromatic Substitution ()

The chlorine atom at C4 is a good leaving group due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms.[1]

- Amination: Reaction with primary or secondary amines yields 4-aminopyrimidines. This is the primary route for synthesizing kinase inhibitors (e.g., analogs of Dasatinib or Pazopanib).
 - Protocol: Heat with 1.1 eq. amine and 2.0 eq. DIPEA in isopropanol or dioxane at 80°C.

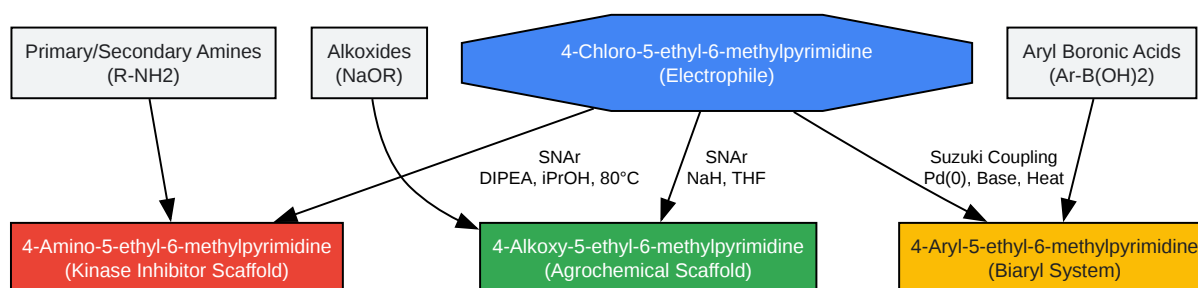
- Etherification: Reaction with alkoxides yields 4-alkoxypyrimidines.
 - Protocol: Treat with NaH/alcohol in THF.

Palladium-Catalyzed Coupling

The C4-Cl bond is robust enough to undergo oxidative addition to Pd(0), enabling carbon-carbon bond formation.

- Suzuki-Miyaura: Coupling with aryl boronic acids.
 - Conditions:
(5 mol%),
(2M aq), DME/Water, 90°C.
- Buchwald-Hartwig: For sterically hindered amines that fail under standard conditions.

Reactivity Logic Map



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Figure 2: Divergent reactivity map showing the three primary derivatization pathways.[1]

Applications in Drug & Agrochemical Discovery[10] Agrochemicals (Fungicides)

The "anilinopyrimidine" class of fungicides (e.g., Pyrimethanil, Cyprodinil) relies on a 4-aminopyrimidine core.[1] The 5-ethyl-6-methyl substitution pattern provides unique steric bulk that can modulate binding affinity to fungal enzymes (specifically methionine biosynthesis inhibitors) and improve lipophilicity (

) for better leaf cuticle penetration.

Pharmaceutical Intermediates

In medicinal chemistry, this scaffold is often used to restrict the conformation of the attached pharmacophores.[1]

- **Steric Lock:** The 5-ethyl group exerts steric pressure on the substituent at position 4, forcing it out of planarity.[1] This "atropisomer-like" effect is crucial for selectivity in kinase pockets (e.g., targeting the ATP-binding site).[1]
- **Metabolic Stability:** The 6-methyl group blocks the metabolically vulnerable C6 position from oxidation, potentially increasing the half-life () of the final drug candidate.[1]

Safety & Handling Protocols

Hazard Classification:

- **Skin/Eye Irritant:** Causes severe skin burns and eye damage (Category 1B).[1]
- **Acute Toxicity:** Harmful if swallowed or inhaled.[1]

Storage & Stability:

- **Moisture Control:** The C4-Cl bond is susceptible to hydrolysis. Store under an inert atmosphere (Nitrogen/Argon) in a desiccator.
- **Temperature:** Refrigeration (2-8°C) is recommended for long-term storage to prevent slow decomposition.

Spill Management:

- Evacuate the area and ensure proper ventilation.[3]
- Neutralize spill with weak base (Sodium Bicarbonate) if hydrolysis is suspected.
- Absorb with inert material (vermiculite) and dispose of as hazardous halogenated waste.

References

- Chemical Identity:**4-chloro-5-ethyl-6-methylpyrimidine**. CAS Registry Number 67434-67-7. [4][5][6]
- Precursor Synthesis:Ethyl 2-ethylacetoacetate. CAS Registry Number 607-97-6. Common precursor for 5-ethylpyrimidines.
- General Synthesis Methodology: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1962. (Standard text for pyrimidine ring closure and chlorination).
- Reactivity Context:Nucleophilic substitution reactions of chloropyrimidines. Journal of the Chemical Society C: Organic, 1971. (Mechanistic basis for S_NAr on this scaffold).
- Related Agrochemicals:Pyrimethanil and Cyprodinil: Anilinopyrimidine Fungicides.[1] (Demonstrates the utility of the 4-alkyl-6-methylpyrimidine amine motif).

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- 2. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
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